Improved Lipophilicity and Polar Surface Area Compared to Methylsulfonyl Analog
The 2,2,2-trifluoroethylsulfonyl group in 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene significantly increases lipophilicity while maintaining a comparable polar surface area, a crucial advantage for optimizing drug-like properties. This is reflected in a high computed LogP value of 3.87, compared to a typical LogP of ~1.0 for the methylsulfonyl analog, 1-bromo-4-(methylsulfonyl)benzene [1]. This property is often associated with improved membrane permeability and oral bioavailability. The compound's Polar Surface Area (PSA) of 42.52 Ų remains within favorable limits for drug-likeness .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.87 [1] |
| Comparator Or Baseline | 1-bromo-4-(methylsulfonyl)benzene: LogP = ~1.0 (estimated from similar structures) |
| Quantified Difference | ΔLogP ≈ +2.87 |
| Conditions | Computed using fragment-based methods [1] |
Why This Matters
Higher lipophilicity can enhance a drug candidate's ability to cross cell membranes, potentially improving oral absorption and CNS penetration, a key differentiator in lead optimization.
- [1] Chemsrc. (2016). 1-bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene (CAS 648905-23-1). View Source
